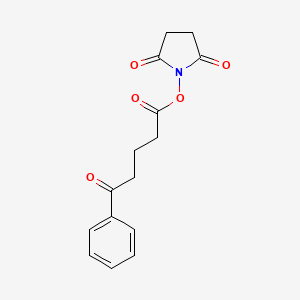![molecular formula C21H36O7 B12290709 Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoate de méthyle 7-[5-acétyloxy-2-(hydroxyméthyl)-3-(oxan-2-yloxy)cyclopentyl] : is a complex organic compound with the molecular formula C₂₁H₃₆O₇ This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, ethers, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of pinacol boronic esters as building blocks, which undergo catalytic protodeboronation and hydromethylation to form the desired compound . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Heptanoate de méthyle 7-[5-acétyloxy-2-(hydroxyméthyl)-3-(oxan-2-yloxy)cyclopentyl] can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophilic substitution reactions can be carried out using or .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ester groups would produce the corresponding alcohols.
Scientific Research Applications
Heptanoate de méthyle 7-[5-acétyloxy-2-(hydroxyméthyl)-3-(oxan-2-yloxy)cyclopentyl] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Heptanoate de méthyle 7-[5-acétyloxy-2-(hydroxyméthyl)-3-(oxan-2-yloxy)cyclopentyl] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that recognize the compound’s functional groups. The pathways involved often include signal transduction and metabolic processes , which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-[(1R,2R,3R,5S)-5-(acetyloxy)-2-(2-methyl-1,3-dioxolan-4-yl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate
- (E)-Methyl 7-[(1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-(tetrahydro-2H-pyran-2-yloxy)cyclopentyl]hept-2-enoate
Uniqueness
What sets Heptanoate de méthyle 7-[5-acétyloxy-2-(hydroxyméthyl)-3-(oxan-2-yloxy)cyclopentyl] apart from similar compounds is its specific arrangement of functional groups and stereochemistry. This unique structure allows it to interact differently with biological systems and chemical reagents, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of pinacol boronic esters as building blocks, which undergo catalytic protodeboronation and hydromethylation to form the desired compound . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophilic substitution reactions can be carried out using or .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ester groups would produce the corresponding alcohols.
Applications De Recherche Scientifique
Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that recognize the compound’s functional groups. The pathways involved often include signal transduction and metabolic processes , which can lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-[(1R,2R,3R,5S)-5-(acetyloxy)-2-(2-methyl-1,3-dioxolan-4-yl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate
- (E)-Methyl 7-[(1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-(tetrahydro-2H-pyran-2-yloxy)cyclopentyl]hept-2-enoate
Uniqueness
What sets Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate apart from similar compounds is its specific arrangement of functional groups and stereochemistry. This unique structure allows it to interact differently with biological systems and chemical reagents, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O7/c1-15(23)27-18-13-19(28-21-11-7-8-12-26-21)17(14-22)16(18)9-5-3-4-6-10-20(24)25-2/h16-19,21-22H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTFOYZKHZOLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(C1CCCCCCC(=O)OC)CO)OC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
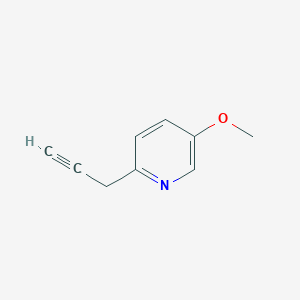
![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
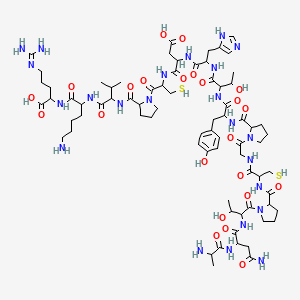
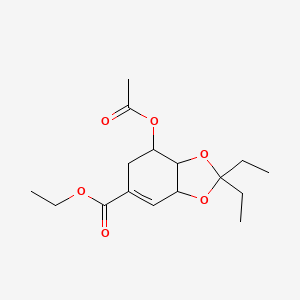
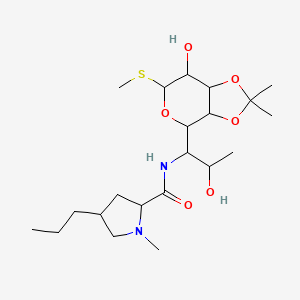

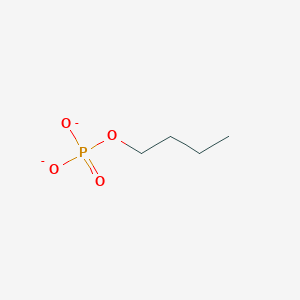

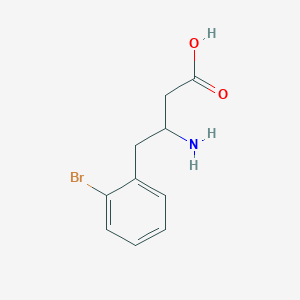
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
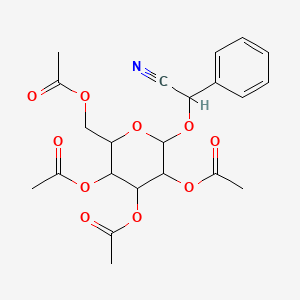
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
